Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate is a complex organic compound with the molecular formula C11H12N2O2S. This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with methyl 2-thiophenecarboxylate under controlled conditions . The reaction often requires the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate .
Uniqueness
Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-7-6-8(2)17-14-11(7)12(16)13(21-14)9-4-5-10(20-9)15(18)19-3/h4-6H,16H2,1-3H3 |
InChI Key |
IEBDDNGSKPJNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC=C(S3)C(=O)OC)N)C |
Origin of Product |
United States |
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